molecular formula C7H14O4 B031829 Viridifloric acid CAS No. 17233-93-1

Viridifloric acid

Cat. No. B031829
CAS RN: 17233-93-1
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viridifloric acid is a natural compound found in various plants, including Eucalyptus, Lamiaceae, and Asteraceae. It has been extensively studied for its pharmacological properties, including its antimicrobial, anti-inflammatory, and antioxidant effects.

Mechanism Of Action

The mechanism of action of Viridifloric acid is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also appears to modulate the activity of enzymes involved in the production of reactive oxygen species, such as superoxide dismutase and catalase.

Biochemical And Physiological Effects

Viridifloric acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as nitric oxide and prostaglandin E2. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Viridifloric acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic drugs. It is also readily available and relatively inexpensive. However, one of the limitations of using Viridifloric acid is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on Viridifloric acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Another area of research is its antimicrobial properties, which can be explored further for the development of new antimicrobial agents. Additionally, the mechanism of action of Viridifloric acid needs to be elucidated further to understand its therapeutic potential fully. Finally, the development of new synthesis methods for Viridifloric acid can help improve its availability and reduce its cost.
Conclusion:
Viridifloric acid is a natural compound with significant pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. It has been extensively studied for its therapeutic potential in various diseases, and its mechanism of action is being explored further. The development of new synthesis methods and the exploration of its potential for the treatment of various diseases are some of the future directions for research on Viridifloric acid.

Synthesis Methods

Viridifloric acid can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol, methanol, and chloroform. The chemical synthesis of Viridifloric acid involves the reaction of 2,4-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst.

Scientific Research Applications

Viridifloric acid has been widely researched for its therapeutic potential in various diseases. Studies have shown that it exhibits significant antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It also possesses anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, Viridifloric acid has been found to have antioxidant effects, which can help prevent oxidative damage to cells.

properties

IUPAC Name

(2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEISHUBUXWXGY-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C(C)C)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030935
Record name Viridifloric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridifloric acid

CAS RN

17233-93-1
Record name Viridifloric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridifloric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDIFLORIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY3Q7PAB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.